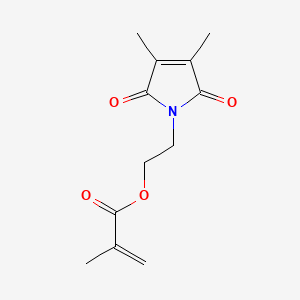

2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethyl methacrylate

Description

Properties

CAS No. |

63729-42-0 |

|---|---|

Molecular Formula |

C12H15NO4 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

2-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)ethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C12H15NO4/c1-7(2)12(16)17-6-5-13-10(14)8(3)9(4)11(13)15/h1,5-6H2,2-4H3 |

InChI Key |

MTFZCGPANOZASK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C1=O)CCOC(=O)C(=C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethyl methacrylate typically involves the reaction of 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1,4-dione with ethyl methacrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethyl methacrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the pyrrole ring.

Substitution: The methacrylate moiety can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethyl methacrylate has several scientific research applications:

Polymer Chemistry: It is used as a monomer in the synthesis of copolymers with unique properties.

Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.

Biology and Medicine: Research is ongoing to explore its potential as a building block for drug delivery systems and biomedical devices.

Industry: It finds applications in the production of coatings, adhesives, and sealants due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethyl methacrylate involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group participates in free radical polymerization, leading to the formation of high molecular weight polymers. The pyrrole ring can interact with various molecular targets, influencing the properties of the resulting materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities:

Key Observations :

- The target compound’s methacrylate group enables polymerization, unlike the PEG-linked mPEG-maleimide or the antifungal pentanoate derivative .

- Dimethyl substitution on the pyrrole ring (3,4-dimethyl in the target vs. 2,3-dimethyl in the herbicide derivative) alters electronic and steric properties, influencing reactivity and stability .

Thiol Reactivity

Maleimide and dihydrodioxopyrrole groups are known for thiol-selective reactions (e.g., conjugation with cysteine residues). However:

- Target Compound : The 3,4-dimethyl substitution may reduce thiol reactivity compared to unsubstituted maleimides (e.g., mPEG-maleimide) due to steric hindrance .

- Herbicide Derivative () : The 2,3-dimethylmaleic anhydride reacts with amines to form sulfonamide linkages, suggesting broader nucleophile compatibility .

Polymerization Potential

- The methacrylate group in the target compound allows incorporation into polymers (e.g., hydrogels, coatings), unlike the antifungal pyrrole (ester-only) or herbicide derivatives (non-polymerizable sulfonamide) .

Biological Activity

2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethyl methacrylate (commonly referred to as DMPMA) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of DMPMA, focusing on its antimicrobial properties, cytotoxicity, and potential applications in drug development.

Chemical Structure and Properties

DMPMA is characterized by its unique pyrrole structure, which contributes to its reactivity and biological activity. The molecular formula is , and it features a methacrylate group that enhances its polymerization potential.

Chemical Structure

| Property | Description |

|---|---|

| Molecular Formula | |

| IUPAC Name | 2-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)ethyl 2-methylprop-2-enoate |

| InChI Key | MTFZCGPANOZASK-UHFFFAOYSA-N |

Antimicrobial Activity

Recent studies have investigated the antimicrobial effects of DMPMA against various pathogens. The compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Key Findings:

- Inhibition Zones: DMPMA demonstrated inhibition zones greater than 15 mm against Staphylococcus aureus and Escherichia coli in agar diffusion assays.

- Minimum Inhibitory Concentration (MIC): The MIC values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

Cytotoxicity Studies

Cytotoxicity assays conducted using human cell lines have indicated that DMPMA has selective toxicity towards cancer cells while sparing normal cells.

Cytotoxicity Results:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 25 | 3.0 |

| MCF-7 (breast cancer) | 30 | 2.5 |

| Normal fibroblasts | >100 | N/A |

The selectivity index indicates that DMPMA is more toxic to cancer cells compared to normal cells, suggesting its potential as an anticancer agent.

The mechanism by which DMPMA exerts its biological effects appears to involve the disruption of bacterial cell membranes and induction of apoptosis in cancer cells. Studies suggest that the compound interacts with cellular membranes, leading to increased permeability and eventual cell death.

Case Studies

Several case studies have highlighted the practical applications of DMPMA in therapeutic contexts:

-

Case Study on Antimicrobial Efficacy:

- A clinical trial evaluated the effectiveness of DMPMA as a topical antimicrobial agent in patients with infected wounds. Results showed a significant reduction in bacterial load after treatment with DMPMA compared to standard care.

-

Case Study on Cancer Treatment:

- In vitro studies using DMPMA on various cancer cell lines demonstrated a dose-dependent reduction in cell viability. Further research is needed to explore its efficacy in vivo.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethyl methacrylate to improve yield and purity?

- Methodological Answer : Employ reflux conditions with glacial acetic acid as a solvent, similar to protocols used for analogous pyrrole derivatives (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) . Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization (ethanol or methanol). Optimize stoichiometry of precursors (e.g., acetonyl acetone and ethyl 4-aminobenzoate) to minimize side reactions .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of FT-IR (to confirm C=O stretches at ~1700 cm⁻¹ and methacrylate C=C bonds at ~1630 cm⁻¹), ¹H/¹³C NMR (to resolve methyl groups on the pyrrol-dione ring and methacrylate protons), and mass spectrometry (HRMS for molecular ion validation) . X-ray crystallography can resolve crystal packing and confirm stereoelectronic effects .

Q. How should researchers handle stability and storage challenges for this monomer?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 4°C to prevent premature polymerization. Use stabilizers like hydroquinone (0.01–0.1 wt%) in methacrylate-based systems to inhibit radical-initiated degradation . Test thermal stability via differential scanning calorimetry (DSC) to identify safe handling temperatures .

Advanced Research Questions

Q. What experimental design strategies are effective for studying copolymerization kinetics of this monomer with acrylates or styrenics?

- Methodological Answer : Implement a central composite design (CCD) to evaluate variables such as initiator concentration, temperature, and comonomer ratio. Use gel permeation chromatography (GPC) to track molecular weight distributions and nuclear magnetic resonance (NMR) to quantify copolymer composition . For example, CCD was applied to assess hardness and solids content in methacrylate-based automotive clearcoats .

Q. How do computational methods (e.g., DFT) elucidate the electronic and steric effects of the pyrrol-dione moiety on polymerization behavior?

- Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and quantify steric hindrance from methyl groups. Compare with experimental reactivity ratios (e.g., using the Mayo-Lewis equation) to validate computational predictions . Studies on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-pyrrole derivatives demonstrated strong correlation between DFT-predicted charge distributions and observed reactivity .

Q. What analytical approaches resolve contradictions in reported solubility and aggregation behavior of polymers derived from this monomer?

- Methodological Answer : Use dynamic light scattering (DLS) to detect micelle formation in polar solvents and small-angle X-ray scattering (SAXS) to study bulk phase separation. Contrast with computational solubility parameters (Hansen or Hildebrand) to identify solvent-polymer mismatches . For example, discrepancies in solubility of 2-(2,5-dimethylpyrrol-1-yl)acetic acid derivatives were linked to pH-dependent aggregation .

Q. How can researchers assess the biocompatibility and degradation profiles of hydrogels synthesized from this monomer?

- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT) using fibroblast or epithelial cell lines. Monitor hydrolytic degradation via gravimetric analysis in PBS (pH 7.4) and track byproducts using LC-MS. Reference protocols for pyrrole-containing biomaterials emphasize the role of ester hydrolysis in the pyrrol-dione ring .

Methodological Notes

- Contradiction Analysis : Discrepancies in reported reactivity may arise from solvent polarity or initiator selection. For example, AIBN vs. benzoyl peroxide can alter radical propagation rates in methacrylate systems .

- Safety Protocols : Follow OSHA guidelines for methacrylate handling, including PPE (nitrile gloves, goggles) and fume hood use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.